molecular formula C20H18N4O4S2 B2934865 Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 389073-78-3

Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2934865
CAS No.: 389073-78-3
M. Wt: 442.51
InChI Key: JJWARXBCVJMYET-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzamido group at position 5, a thioether-linked acetamido chain at position 2, and a benzoate ester moiety at the terminal aromatic ring. The compound’s synthesis likely involves sequential nucleophilic substitutions and amidation steps, as inferred from analogous protocols .

Properties

IUPAC Name

ethyl 4-[[2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-2-28-18(27)14-8-10-15(11-9-14)21-16(25)12-29-20-24-23-19(30-20)22-17(26)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWARXBCVJMYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common approach is the cyclization of thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the ring closure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents onto the thiadiazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions often involve hydrogen gas or metal hydrides like lithium aluminum hydride.

  • Substitution reactions may require halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thiadiazoles, each with unique chemical and biological properties.

Scientific Research Applications

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

  • Biology: It has shown cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer drug development.

  • Medicine: Its antimicrobial properties have been investigated for potential use in treating infections.

  • Industry: The compound's unique properties may be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its cytotoxic activity may be attributed to the inhibition of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 2-((5-(4-Methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (Compound 44)

  • Structure : Differs by a 4-methoxybenzamido group instead of benzamido and lacks the terminal benzoate ester.
  • Activity : Tested for cytotoxicity against A549 (lung), HEPG2 (liver), and MCF7 (breast) cancer cell lines but showed <10% inhibition .
  • Key Insight : The methoxy group may reduce potency compared to unsubstituted benzamido derivatives, suggesting electronic effects influence activity.

N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(Piperidin-1-yl)acetamide

  • Structure : Features a benzylsulfanyl group at position 5 and a piperidine-linked acetamide.
  • Crystallography : The thiadiazole core is planar, with intramolecular S···O hypervalent interactions stabilizing the structure .
  • Relevance : Demonstrates the role of sulfur substituents in modulating molecular conformation and intermolecular interactions.

Ethyl 4-(2-(1H-Benzo[d]imidazol-2-yl thio)acetamido)benzoate (Compound A21)

  • Structure : Replaces the thiadiazole ring with a benzimidazole moiety.
  • Synthesis : Confirmed via TLC, FT-IR, and 1H-NMR .
  • Implication : Heterocycle substitution (e.g., benzimidazole vs. thiadiazole) alters electronic properties and bioactivity profiles.

Cytotoxicity

  • Thiadiazole Derivatives : Activity varies with substituents. For example, compound 45 (a pyridine-linked thiadiazole) showed negligible cytotoxicity , while benzamido derivatives may exhibit enhanced activity due to improved binding affinity.
  • Target Compound : The benzoate ester may enhance membrane permeability compared to carboxylic acid analogues, though specific data are pending.

Antimicrobial and Anticonvulsant Potential

  • General 1,3,4-Thiadiazoles: Known for anticonvulsant, antidepressant, and diuretic activities . Acetazolamide (a thiadiazole derivative) is clinically used as a diuretic and anticonvulsant.
  • Hypothesis : The acetamido-benzoate linkage in the target compound could mimic acetazolamide’s pharmacophore, suggesting unexplored therapeutic applications.

Critical Analysis of Substituent Effects

  • Benzamido vs. Methoxybenzamido : Electron-withdrawing groups (e.g., methoxy) may reduce nucleophilicity at the thiadiazole ring, impacting reactivity and bioactivity .
  • Thioether Linkage : The –S– bridge in the target compound enhances conformational flexibility compared to rigid oxadiazole or benzodioxine derivatives .
  • Benzoate Ester : Likely improves metabolic stability relative to free carboxylic acids, as seen in prodrug design strategies .

Biological Activity

Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound that has attracted attention for its potential biological activities, particularly in pharmacology and oncology. This article provides a detailed overview of the biological activity associated with this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O5SC_{18}H_{22}N_4O_5S, with a molecular weight of approximately 470.58g/mol470.58\,g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Signaling Pathways : The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
  • Antioxidant Activity : Thiadiazole derivatives often exhibit antioxidant properties, reducing oxidative stress within cells.

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. The following table summarizes findings related to its cytotoxic effects across various cancer cell lines:

Cell LineIC50 Value (μM)Reference
MCF-7 (Breast Cancer)0.084 ± 0.020
A549 (Lung Cancer)0.034 ± 0.008
HeLa (Cervical Cancer)0.050 ± 0.015

The compound demonstrated significant cytotoxicity against MCF-7 and A549 cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents like cisplatin.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies suggest that modifications to the thiadiazole moiety and the benzamide group can enhance or diminish biological activity. For instance:

  • Substituents on the Benzamide : Varying the substituents on the benzamide group can significantly influence the compound's potency and selectivity.
  • Thiadiazole Variants : Different substitutions on the thiadiazole ring can alter its interaction with biological targets.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on MCF-7 Cells : A study indicated that treatment with this compound led to a marked increase in apoptosis markers such as caspase activation and PARP cleavage.
  • In Vivo Efficacy : In animal models bearing A549 xenografts, administration of the compound resulted in significant tumor regression compared to control groups.

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